1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
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Overview
Description
1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorobenzyl and phenyl groups. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 2-hydroxyacetophenone in the presence of a base to form the intermediate 2-[(4-chlorobenzyl)oxy]acetophenone. This intermediate is then reacted with 4-chlorophenylhydrazine and phenylhydrazine to form the triazole ring, followed by further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells .
Comparison with Similar Compounds
Similar Compounds
1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone: Shares a similar structure but lacks the triazole ring.
4-[(4-Chlorobenzyl)oxy]phenylhydrazine: Contains the chlorobenzyl and phenyl groups but differs in the hydrazine moiety.
4-Chlorobenzyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is unique due to its combination of multiple aromatic rings and a triazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H23Cl2N3O2 |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C29H23Cl2N3O2/c1-20(35)28-32-34(25-7-3-2-4-8-25)29(33(28)24-17-15-23(31)16-18-24)26-9-5-6-10-27(26)36-19-21-11-13-22(30)14-12-21/h2-18,29H,19H2,1H3 |
InChI Key |
IXHKUFIQWWVQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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